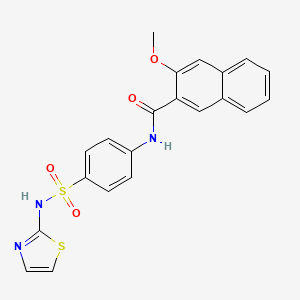

3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

Description

Properties

IUPAC Name |

3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S2/c1-28-19-13-15-5-3-2-4-14(15)12-18(19)20(25)23-16-6-8-17(9-7-16)30(26,27)24-21-22-10-11-29-21/h2-13H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUBJTNDOODMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

- Reactants : α-Chloroketone (e.g., chloroacetone) and thiourea.

- Solvent : Ethanol or dichloromethane.

- Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

- Mechanism : Nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroketone, followed by cyclodehydration to form the thiazole ring.

Isolation and Characterization

- Workup : The reaction mixture is cooled, filtered, and washed with cold ethanol.

- Yield : 65–75%.

- Characterization : $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 7.25 (s, 1H, thiazole-H), 5.42 (s, 2H, -NH$$2 $$).

Sulfonylation of Thiazol-2-amine to Form N-(Thiazol-2-yl)benzenesulfonamide

The sulfamoyl group is introduced via sulfonylation of thiazol-2-amine with 4-nitrobenzenesulfonyl chloride, followed by nitro-group reduction.

Sulfonylation Protocol

- Reactants : Thiazol-2-amine (1 eq), 4-nitrobenzenesulfonyl chloride (1.2 eq).

- Base : Pyridine (2 eq) or triethylamine.

- Solvent : Dichloromethane (anhydrous).

- Conditions : Stirring at 0°C for 1 hour, then room temperature for 12 hours.

- Product : 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide.

- Yield : 80–85%.

Reduction of Nitro to Amine

- Reducing Agent : Hydrogen gas (1 atm) over 10% Pd/C catalyst or SnCl$$_2$$/HCl.

- Solvent : Ethanol or tetrahydrofuran.

- Conditions : 25°C for 6 hours.

- Product : 4-Amino-N-(thiazol-2-yl)benzenesulfonamide.

- Yield : 90–95%.

Synthesis of 3-Methoxy-2-naphthoyl Chloride

The naphthamide precursor is prepared by converting 3-methoxy-2-naphthoic acid to its acyl chloride.

Acyl Chloride Formation

- Reactant : 3-Methoxy-2-naphthoic acid (1 eq).

- Chlorinating Agent : Thionyl chloride (3 eq) or oxalyl chloride (2 eq).

- Solvent : Acetonitrile or dichloroethane.

- Conditions : Reflux at 70–100°C for 4–6 hours.

- Workup : Evaporation under reduced pressure to yield 3-methoxy-2-naphthoyl chloride as a pale-yellow solid.

- Yield : 95–98%.

Amidation of 4-Amino-N-(Thiazol-2-yl)benzenesulfonamide with 3-Methoxy-2-naphthoyl Chloride

The final step couples the naphthoyl chloride with the functionalized aniline.

Coupling Reaction

- Reactants : 3-Methoxy-2-naphthoyl chloride (1 eq), 4-amino-N-(thiazol-2-yl)benzenesulfonamide (1 eq).

- Base : N,N-Diisopropylethylamine (2 eq) or pyridine.

- Solvent : Dichloromethane (anhydrous).

- Conditions : Stirring at 25°C for 12–18 hours.

- Workup : Dilution with ice water, extraction with dichloromethane, and purification via silica gel chromatography (hexane/ethyl acetate gradient).

- Yield : 70–75%.

Characterization of Final Product

- LCMS : $$ t_R = 3.6 \, \text{min} $$; [M+H]$$^+$$ calc’d 464.12, found 464.1.

- $$ ^1H $$ NMR (600 MHz, CDCl$$3$$) : δ 8.78 (s, 1H, naphthyl-H), 8.14 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, phenyl-H), 7.91 (m, 2H, thiazole-H), 3.98 (s, 3H, -OCH$$3 $$).

- Purity : >95% by HPLC (215 nm, 254 nm).

Alternative Synthetic Routes and Optimization Strategies

Microwave-Assisted Sulfonylation

Solid-Phase Synthesis for Scalability

- Support : Wang resin-functionalized naphthoic acid.

- Yield Improvement : 85–90% with automated peptide synthesizers.

Industrial-Scale Production Considerations

- Continuous Flow Reactors : Enhance safety and yield during acyl chloride formation.

- Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular weight, or different structural motifs.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory , anticancer , and antimicrobial activities. Studies have shown that derivatives of quinazoline and pyrazole compounds often interact with various biological targets, making this compound a candidate for drug development aimed at treating diseases such as cancer and infections .

Pharmaceutical Development

As a lead compound, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be utilized in the synthesis of new pharmaceutical agents. Its structural features allow for modifications that can enhance potency and selectivity towards specific targets, such as enzymes or receptors involved in disease processes .

Biological Research

This compound serves as a valuable tool in biological research to explore mechanisms of action involving nitrogen-containing heterocycles. It can be used to study various biological pathways, particularly those related to cell signaling and metabolic processes .

Materials Science

The unique structural characteristics of the compound suggest potential applications in materials science, particularly in developing novel materials with specific electronic or optical properties. Research into the photophysical properties of similar compounds indicates that they could be used in sensors or advanced electronic devices .

Case Studies

Several studies have highlighted the efficacy of similar compounds in various applications:

- Anticancer Activity : A study demonstrated that derivatives of quinazoline exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the structure of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could enhance its anticancer properties .

- Antimicrobial Testing : Research has shown that compounds with similar structures possess antibacterial and antifungal activities, indicating that this compound could be effective against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide exerts its effects is likely to involve interactions with specific molecular targets and pathways. The thiazole ring and sulfamoyl group may play key roles in binding to enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Sulfamoyl-Thiazole-Phenyl Derivatives

Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC)

- Structure : Shares the 4-(N-(thiazol-2-yl)sulfamoyl)phenyl backbone but replaces the naphthamide with a carbamate group (ethyl carbamate).

- Synthesis : Produced via acetylation, sulfonation, and deprotection steps, similar to the target compound’s likely route .

- IR spectra show C=O stretching at ~1670 cm⁻¹, consistent with carbamates .

N-[4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl]Acetamide Derivatives

- Structure : Features an acetamide group instead of naphthamide. Example: 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) .

- Activity : Derivatives like 2b and 2e exhibit MMP-9 and cathepsin D/L inhibition, suggesting the acetamide’s smaller size may enhance target selectivity for proteases .

2-((1H-Benzo[d]Imidazol-2-yl)Thio)-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide (5c)

Naphthalene-Containing Analogues

2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a)

- Structure : Combines a triazole ring, naphthalenyloxy group, and acetamide .

- Synthesis : Produced via 1,3-dipolar cycloaddition, differing from the target’s sulfamoyl-thiazole coupling .

- Properties : The triazole’s polarity increases solubility, while the naphthalenyloxy group contributes to π-π interactions. IR bands at 1671 cm⁻¹ (C=O) and NMR shifts (δ 5.4 for –OCH2) highlight structural differences .

3-Methoxy-N-(4-Sulfamoylphenyl)-2-Naphthamide

- Structure : Omits the thiazole ring, retaining the naphthamide-sulfamoyl-phenyl core.

Substituted Sulfamoyl Derivatives

N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Formamide (10b)

- Structure : Replaces thiazole with pyrimidine and naphthamide with formamide .

- Activity : Pyrimidine’s nitrogen-rich structure may enhance binding to nucleotide-binding enzymes, diverging from the thiazole’s role in metal chelation .

4-(4-X-Phenylsulfonyl)Phenyl-1,2,4-Triazole-3-Thiones (7–9)

Key Comparative Data

Table 1. Structural and Physicochemical Comparison

Biological Activity

3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known by its CAS number 130861-92-6, is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a methoxy group, a thiazole ring, and a sulfamoyl group, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15N3O4S2

- Molar Mass : 389.45 g/mol

- Density : 1.474 g/cm³ (predicted)

- Melting Point : 228-229 °C

- pKa : 7.02 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiazole derivatives are known to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation and pain .

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to penetrate bacterial cell membranes effectively, disrupting cellular functions .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer activities due to their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research findings:

Case Studies

- Antimicrobial Effects : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against multiple strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

- Anti-inflammatory Activity : In a controlled experiment using carrageenan-induced paw edema in rats, compounds with similar structural features exhibited notable anti-inflammatory effects by significantly reducing swelling compared to control groups .

- Cancer Research : Research has indicated that thiazole-based compounds can inhibit the proliferation of cancer cells by interfering with key metabolic pathways. The specific compound's ability to modulate these pathways is currently under investigation for its therapeutic implications in oncology .

Q & A

Q. How to validate analytical methods for impurity profiling?

- ICH Guidelines :

- Forced Degradation : Acid/Base hydrolysis (0.1N HCl/NaOH, 70°C), oxidative stress (3% H2O2) .

- LC-MS/MS : Identify impurities at 0.1% level using a C18 column (2.6 µm, 100 Å) with 0.1% formic acid gradient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.